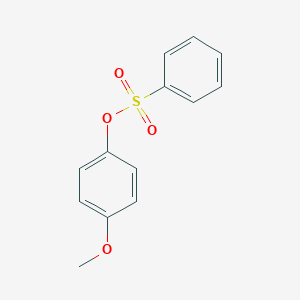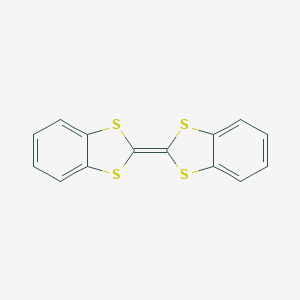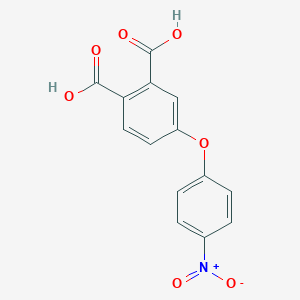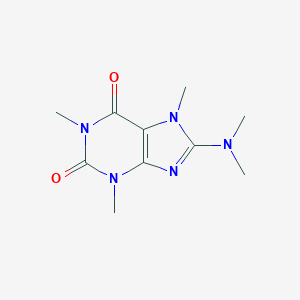
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is commonly found in coffee, tea, and other beverages. It is known for its ability to increase alertness, improve cognitive function, and enhance physical performance.
Mechanism Of Action
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and inhibits arousal. By blocking adenosine receptors in the brain, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical And Physiological Effects
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause diuresis. Caffeine also has a thermogenic effect, which can increase metabolic rate and promote weight loss.
Advantages And Limitations For Lab Experiments
Caffeine is a widely used experimental tool in the field of neuroscience and psychology due to its effects on cognitive function. However, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has limitations as an experimental tool, as its effects can vary depending on factors such as dose, timing, and individual differences in metabolism.
Future Directions
There are many potential future directions for 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione research, including further investigation into its effects on cognitive function, physical performance, and health outcomes. Additionally, researchers may explore the use of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione as a potential treatment for certain neurological and psychiatric disorders, such as depression and Alzheimer's disease. Finally, there is a need for further research on the safety and long-term effects of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione consumption.
Synthesis Methods
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans or tea leaves, as well as chemical synthesis. One common method of chemical synthesis involves the reaction of dimethylurea with methyl chloroformate, followed by the reaction of the resulting intermediate with ammonia and formaldehyde.
Scientific Research Applications
Caffeine has been extensively studied for its effects on cognitive function, physical performance, and various health outcomes. It has been shown to improve attention, reaction time, and memory, as well as enhance endurance exercise performance. Caffeine has also been linked to a reduced risk of several chronic diseases, including type 2 diabetes, Parkinson's disease, and certain types of cancer.
properties
CAS RN |
78146-62-0 |
|---|---|
Product Name |
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
8-(dimethylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-12(2)9-11-7-6(13(9)3)8(16)15(5)10(17)14(7)4/h1-5H3 |
InChI Key |
OLWNZQWCIQPZKP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Other CAS RN |
78146-62-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



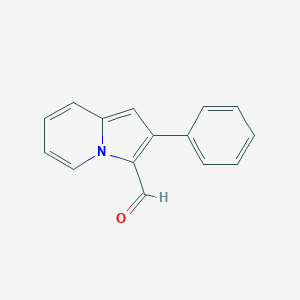
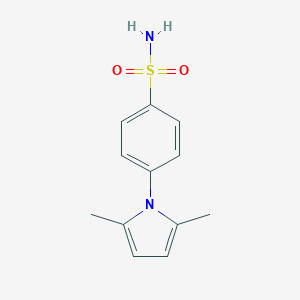
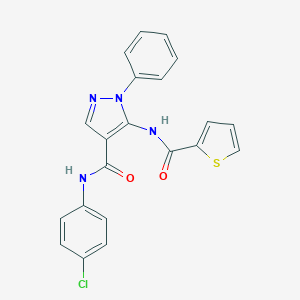
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
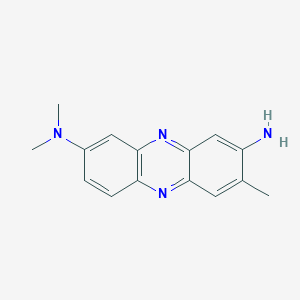
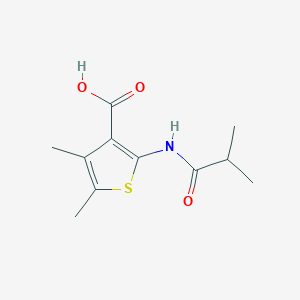
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
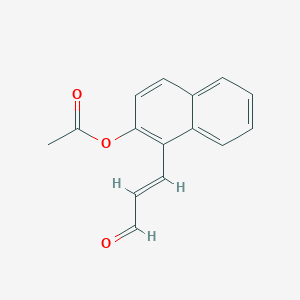

![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
